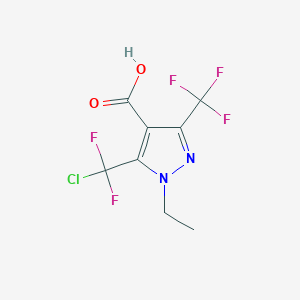

5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1421604-08-1

Cat. No.: VC2872720

Molecular Formula: C8H6ClF5N2O2

Molecular Weight: 292.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421604-08-1 |

|---|---|

| Molecular Formula | C8H6ClF5N2O2 |

| Molecular Weight | 292.59 g/mol |

| IUPAC Name | 5-[chloro(difluoro)methyl]-1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H6ClF5N2O2/c1-2-16-5(7(9,10)11)3(6(17)18)4(15-16)8(12,13)14/h2H2,1H3,(H,17,18) |

| Standard InChI Key | ULTDOFCTOQHSSZ-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)(F)Cl |

| Canonical SMILES | CCN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)(F)Cl |

Introduction

Chemical Identity and Structural Characterization

5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid belongs to the class of halogenated heterocyclic compounds. The molecule contains a pyrazole ring with multiple halogen-containing substituents that significantly influence its chemical behavior and potential applications.

Basic Chemical Identity

The compound is characterized by a unique set of identifiers and chemical properties that distinguish it from related structures. Table 1 provides the fundamental chemical identity parameters of this compound.

Table 1: Chemical Identity of 5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

| Parameter | Value |

|---|---|

| CAS Registry Number | 1421604-08-1 |

| Molecular Formula | C8H6ClF5N2O2 |

| Molecular Weight | 292.59 g/mol |

| IUPAC Name | 5-[chloro(difluoro)methyl]-1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H6ClF5N2O2/c1-2-16-5(7(9,10)11)3(6(17)18)4(15-16)8(12,13)14/h2H2,1H3,(H,17,18) |

| InChIKey | ULTDOFCTOQHSSZ-UHFFFAOYSA-N |

| SMILES Notation | CCN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)(F)Cl |

Structural Features

The structure consists of several key components that define its chemical behavior:

-

A five-membered pyrazole heterocyclic core with two adjacent nitrogen atoms

-

An ethyl group attached to position 1 (N-1) of the pyrazole ring

-

A trifluoromethyl (-CF3) substituent at position 3 of the pyrazole ring

-

A chlorodifluoromethyl (-CClF2) group at position 5 of the pyrazole ring

-

A carboxylic acid (-COOH) functional group at position 4 of the pyrazole ring

The presence of highly electronegative fluorine atoms and the chlorine atom creates an electron-deficient environment around the pyrazole core, significantly influencing the compound's reactivity and physical properties. The carboxylic acid group imparts acidic properties to the molecule, making it potentially soluble in polar solvents and reactive in various chemical transformations.

Chemical Properties and Reactivity

The reactivity of 5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is largely determined by its functional groups and their electronic effects.

Carboxylic Acid Group Reactivity

The carboxylic acid moiety at position 4 represents a primary reactive center in the molecule. This functional group can undergo typical carboxylic acid reactions, including:

-

Esterification reactions to form the corresponding esters

-

Amidation to produce amide derivatives

-

Salt formation with bases to generate carboxylate salts

-

Reduction to form alcohols or aldehydes

The acidity of the carboxylic acid group is likely enhanced by the electron-withdrawing halogenated substituents on the pyrazole ring, particularly the trifluoromethyl group at position 3 and the chlorodifluoromethyl group at position 5.

Decarboxylation Behavior

Decarboxylation represents a significant transformation for pyrazole-4-carboxylic acids. Based on studies of related compounds, 5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid may undergo decarboxylation to form the corresponding pyrazole derivative without the carboxylic acid group.

Patent literature describes that similar compounds like 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be transformed into decarboxylated products through reaction with copper powder in quinoline, although the process may present challenges related to product volatility and isolation .

Comparison with Structurally Related Compounds

Understanding the relationship between 5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and structurally similar compounds provides valuable insights into its chemical behavior and potential applications.

Structural Analogs and Homologs

Several related compounds differ in the substituents on the pyrazole ring while maintaining the core structure. Table 2 compares the key features of 5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with structurally related compounds.

Table 2: Comparison of 5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with Related Compounds

The methyl analog (5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) differs only in having a methyl group instead of an ethyl group at the N-1 position . This slight structural difference is expected to influence properties such as:

-

Lipophilicity and membrane permeability

-

Steric hindrance around the pyrazole ring

-

Potential binding interactions with biological targets

-

Physical properties including solubility and melting point

The compound 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid represents a more significant structural variation, having a simple chloro substituent at position 5 instead of the chlorodifluoromethyl group . This compound has a lower molecular weight and fewer fluorine atoms, which likely results in different physicochemical properties and biological activity profiles.

Effect of Structural Variations on Properties

The structural differences among these related compounds are expected to influence their physical, chemical, and biological properties in several ways:

-

The N-1 substituent (ethyl vs. methyl) affects the steric environment around the pyrazole ring and may influence reactivity patterns

-

The degree of halogenation impacts electronic distribution within the molecule and affects properties such as acidity, lipophilicity, and metabolic stability

-

The presence of a chlorodifluoromethyl group versus a simple chloro substituent significantly alters the electronic and steric properties at position 5 of the pyrazole ring

These structural variations provide opportunities to fine-tune properties for specific applications in medicinal chemistry, agrochemistry, or materials science.

Future Research Directions

Several promising research avenues exist for further investigation of 5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives.

Synthetic Methodology Development

Developing efficient, scalable, and environmentally friendly synthetic routes for the preparation of 5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid represents an important research direction. This may include:

-

Exploration of catalyst systems to enhance selectivity in pyrazole formation

-

Development of methods that avoid hazardous reagents such as anhydrous hydrazines

-

Investigation of more efficient halogenation procedures

-

Study of regioselective functionalization strategies

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could lead to the discovery of derivatives with enhanced properties for specific applications:

-

Variation of the N-1 substituent to modulate lipophilicity and binding characteristics

-

Modification of the halogenated groups to fine-tune electronic properties

-

Derivatization of the carboxylic acid function to create esters, amides, or other functional groups

-

Introduction of additional substituents to explore new binding interactions

Physical Property Characterization

Comprehensive characterization of the compound's physical properties would provide valuable information for potential applications:

-

Determination of solubility parameters in various solvents

-

Measurement of acid dissociation constant (pKa)

-

Investigation of crystal structure and solid-state properties

-

Study of thermal stability and decomposition patterns

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume